molecular formula C21H18O10 B136393 Daidzein 4'-O-glucuronide CAS No. 264236-77-3

Daidzein 4'-O-glucuronide

Cat. No.: B136393
CAS No.: 264236-77-3
M. Wt: 430.4 g/mol
InChI Key: ATUYSKUVHUPXBV-ZFORQUDYSA-N
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Description

Daidzein 4’-O-glucuronide is an organic compound belonging to the class of isoflavonoid O-glycosides. These compounds are glycosylated derivatives of isoflavonoids, which are natural products derived from 3-phenylchromen-4-one. Daidzein 4’-O-glucuronide is a metabolite of daidzein, a prominent soy isoflavone, and is largely found in leguminous plants .

Biochemical Analysis

Biochemical Properties

Daidzein 4’-O-glucuronide is involved in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it acts as an agonist of the estrogen receptor . This interaction is responsible for its anti-inflammatory, antioxidant, and anti-cancer effects .

Cellular Effects

Daidzein 4’-O-glucuronide has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have inhibitory activities on human vascular smooth muscle cell proliferation .

Molecular Mechanism

The molecular mechanism of action of Daidzein 4’-O-glucuronide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found that Daidzein 4’-O-glucuronide could penetrate the blood–brain barrier .

Temporal Effects in Laboratory Settings

The effects of Daidzein 4’-O-glucuronide change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Daidzein 4’-O-glucuronide vary with different dosages in animal models . For instance, a study showed that the oral bioavailability of Daidzein 4’-O-glucuronide increased when administered in nanoemulsion and nanosuspension formulations .

Metabolic Pathways

Daidzein 4’-O-glucuronide is involved in several metabolic pathways. It interacts with various enzymes and cofactors . For example, it has been found that Daidzein 4’-O-glucuronide could be hydrolyzed into Daidzein and its metabolic pathways were similar to those of Daidzein .

Transport and Distribution

Daidzein 4’-O-glucuronide is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and has effects on its localization or accumulation .

Subcellular Localization

Current studies are investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Daidzein 4’-O-glucuronide typically involves the glucuronidation of daidzein. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a glucuronic acid donor. The reaction is usually performed under mild conditions, with a pH range of 7.0 to 7.5 and at a temperature of around 37°C .

Industrial Production Methods: Industrial production of Daidzein 4’-O-glucuronide can be achieved through biotransformation processes using microbial cultures or engineered yeast strains that express the necessary glucuronosyltransferase enzymes. This method is advantageous due to its high yield and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: Daidzein 4’-O-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Daidzein 4’-O-glucuronide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Daidzein 4’-O-glucuronide: Daidzein 4’-O-glucuronide is unique due to its specific glucuronidation at the 4’ position, which influences its solubility, bioavailability, and metabolic stability. This specific modification also affects its interaction with biological targets and its overall bioactivity .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O10/c22-10-3-6-12-14(7-10)29-8-13(15(12)23)9-1-4-11(5-2-9)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUYSKUVHUPXBV-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635942
Record name 4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264236-77-3
Record name 4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Daidzein 4'-O-glucuronide
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Daidzein 4'-O-glucuronide
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Daidzein 4'-O-glucuronide
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Daidzein 4'-O-glucuronide
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Daidzein 4'-O-glucuronide
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Daidzein 4'-O-glucuronide

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